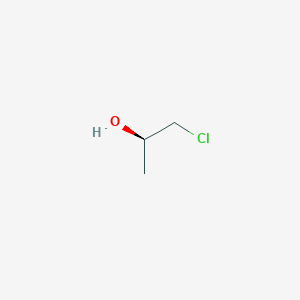
(R)-1-Chloro-2-propanol
説明
(R)-1-Chloro-2-propanol is a chiral alcohol that serves as an important intermediate in the synthesis of various pharmaceuticals, including beta-adrenergic blocking agents and antihypertensive drugs . It is also relevant in the context of environmental microbiology, as certain bacteria can utilize chlorinated alcohols like 2,3-dichloro-1-propanol for growth, which shares a similar structure .
Synthesis Analysis
The synthesis of (R)-1-Chloro-2-propanol and its related compounds can be achieved through various methods. For instance, (R)-3-Chloro-1,2-propanediol, a compound with a similar structure, can be produced from prochiral 1,3-dichloro-2-propanol using Corynebacterium sp. with a high molar conversion yield and enantiomeric excess . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride demonstrates the ability to create isotopomers of 1-chloro-2-propanol derivatives, which are valuable for research purposes .
Molecular Structure Analysis
The molecular structure of compounds closely related to (R)-1-Chloro-2-propanol has been studied using techniques such as electron diffraction and spectroscopy. For example, the molecular structure of 3-chloro-2-chloromethyl-1-propene was analyzed, revealing the presence of different conformers . Similarly, the conformational analysis of 1-chloro- and 1-bromo-2-propanol showed a preference for the gauche orientation due to hyperconjugation effects .
Chemical Reactions Analysis
The chemical behavior of (R)-1-Chloro-2-propanol is influenced by its functional groups and stereochemistry. Kinetic resolution studies have been conducted to obtain optically pure forms of 1-chloro-3-(1-naphthyloxy)-2-propanol, which is structurally related to (R)-1-Chloro-2-propanol, using stereoselective hydrolysis . The presence of chlorine also allows for reactions such as dehalogenation, as seen in bacteria that can degrade dihaloalcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-Chloro-2-propanol and its analogs are characterized by their conformational stability and intermolecular interactions. For instance, the conformational stability and vibrational spectra of 1,3-dichloro-2-propanol were investigated, highlighting the role of Cl⋯H(O) dipolar interactions . The synthesis and chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol also provide insights into the optical properties of chlorinated propanols .
科学的研究の応用
Synthesis of Beta-Adrenergic Blocking Agents : (R)-1-Chloro-2-propanol is used as an intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Research has focused on improving the preparation of this compound and conducting kinetic resolution studies to obtain it in highly optically pure form (Kapoor et al., 2003).
Production of (R)-3-Chloro-1,2-Propanediol : Studies have explored the conversion of prochiral 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol using bacterial strains, highlighting its potential for industrial applications (Nakamura et al., 1993).
Chemoenzymatic Synthesis of Antihypertensive Agents : The compound is involved in the chemoenzymatic synthesis of potential antihypertensive agents. This involves kinetic resolution and the preparation of oxirane precursors, showcasing its role in drug synthesis (Regla et al., 2008).
Synthesis of Antidepressant Drugs : It is also used in the synthesis of antidepressant drugs, where microbial reductases have been applied to produce chiral intermediates with high enantioselectivity (Choi et al., 2010).
Biosynthesis of Chiral Intermediates for Antidepressants : The compound serves as a crucial chiral intermediate for the efficient biosynthesis of antidepressants, where engineered carbonyl reductases are used to enhance catalytic activity (Shao et al., 2020).
Biopropanols Production from Glycerol : In the context of renewable energy and materials, it is used in the hydrogenolysis of 1,2-propanediol for the production of biopropanols from glycerol (Amada et al., 2010).
Degradation of Chloropropanols by Rhizobia : Research on environmental applications includes the isolation of bacteria capable of degrading chloropropanols, like 2,3-dichloro-1-propanol, a chemically stable compound difficult to degrade (Effendi et al., 2000).
特性
IUPAC Name |
(2R)-1-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSGNJTASLUOY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Chloro-2-propanol | |
CAS RN |
19141-39-0 | |
| Record name | 19141-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



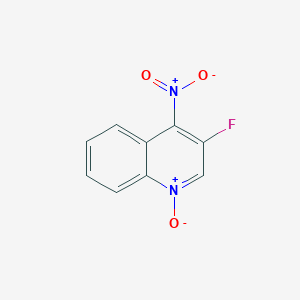
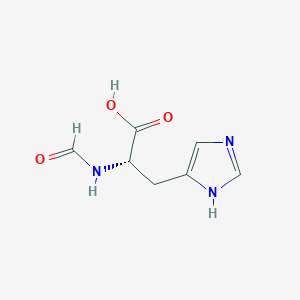
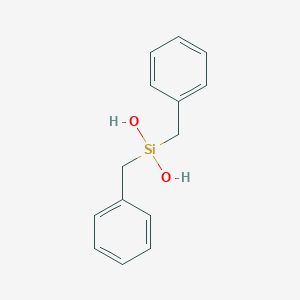
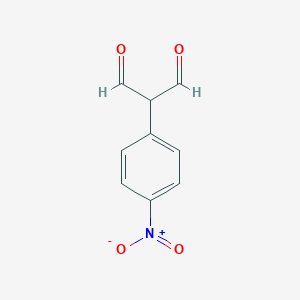
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
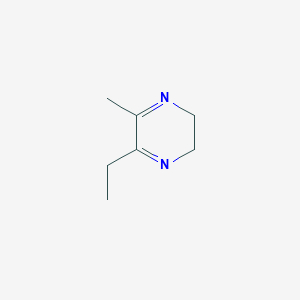
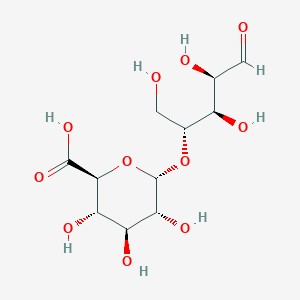
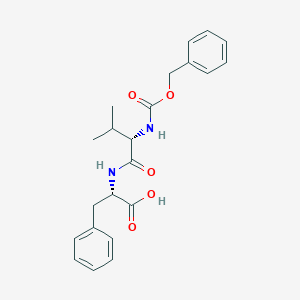
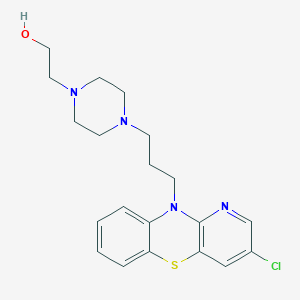
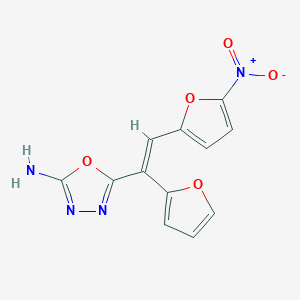
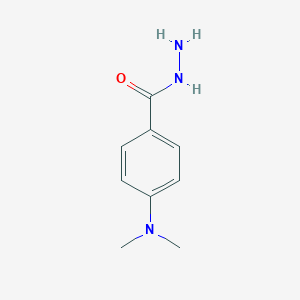
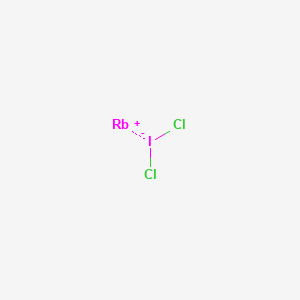
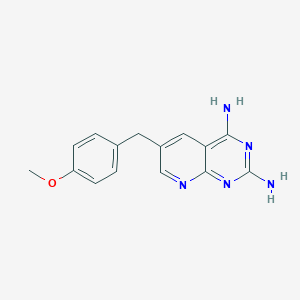
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)